molecular formula C16H17ClN4OS B2600495 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-70-1

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2600495
CAS No.: 869342-70-1
M. Wt: 348.85
InChI Key: OQKAMORHWQCKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its complex molecular structure features a thiazolo[3,2-b][1,2,4]triazole core, a scaffold noted in scientific literature for its potential bioactivity, substituted with a 2-chlorophenyl group and a pyrrolidine ring. While specific biological data and mechanism of action for this exact molecule are not currently available in the public domain, its structure suggests potential as a valuable chemical tool for probing biological pathways. Researchers may investigate its properties as a modulator of various enzyme or receptor systems. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is intended for in-vitro research applications only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-8-4-5-9-20)11-6-2-3-7-12(11)17/h2-3,6-7,13,22H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKAMORHWQCKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and pyrrolidinyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and rigorous purification techniques.

Chemical Reactions Analysis

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

The compound's structure features a thiazole and triazole ring system, which are known for their biological activity. The presence of the chlorophenyl and pyrrolidinyl groups contributes to its pharmacological properties.

Molecular Formula

  • Molecular Formula : C13_{13}H13_{13}ClN4_{4}S
  • Molecular Weight : Approximately 284.78 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. The presence of the thiazole and triazole moieties enhances their interaction with microbial enzymes, leading to effective inhibition of bacterial growth. For example, compounds similar to 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown promising results against various strains of bacteria and fungi in vitro .

Anticonvulsant Activity

The anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazoles has been explored through various preclinical models. In one study, specific derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Results indicated that compounds with similar structures provided significant protection against induced seizures . This suggests potential therapeutic applications in the treatment of epilepsy.

Anticancer Properties

Research indicates that compounds containing the triazole ring may possess anticancer properties by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated that certain thiazolo-triazole derivatives inhibit aromatase activity, which is crucial in estrogen synthesis and breast cancer progression . This positions this compound as a candidate for further investigation in oncology.

Case Study 1: Antimicrobial Testing

A recent study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant activity, several derivatives were synthesized and tested in MES models. Compounds showed varying degrees of efficacy with some achieving protective indices indicating potential for further development as anticonvulsants .

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Data from Evidence
Target Compound C₁₈H₁₈ClN₅OS 2-Chlorophenyl, pyrrolidin-1-yl, methyl 387.89 Not explicitly listed
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol C₂₅H₂₈ClN₅O₃S 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl, methyl 514.04 ChemSpider ID: 18404024
5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethylthiazolo-triazol-6-ol C₂₀H₂₅ClN₆OS 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl 432.98 ChemSpider ID: N/A
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one C₃₀H₂₆N₆O₃S 4-Methoxyphenyl, pyrazole, ethoxy-methylphenyl 562.63 LC/MS data available
Key Observations:
  • Replacement of pyrrolidine with piperazine (as in ) introduces additional hydrogen-bonding sites, which could alter receptor binding kinetics. Ethyl or methoxy substituents (e.g., ) increase molecular weight and may reduce metabolic stability compared to the target compound’s methyl group .

Critical Analysis of Structural Divergence

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. 3-chlorophenyl in may lead to steric or electronic differences in receptor binding.
  • Heterocyclic Moieties : Pyrrolidine (5-membered ring) vs. piperazine (6-membered ring) alters conformational flexibility and hydrogen-bonding capacity .
  • Substituent Bulk : Larger groups (e.g., 4-ethoxy-3-methoxyphenyl in ) could hinder membrane permeability compared to the target compound’s simpler substituents.

Biological Activity

The compound 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the thiazolo[3,2-b][1,2,4]triazole core. The synthetic pathway often includes the formation of the triazole ring through cyclocondensation reactions involving appropriate precursors such as thiourea derivatives and halogenated aromatic compounds. The incorporation of the pyrrolidine moiety is crucial for enhancing biological activity.

Anticancer Properties

Numerous studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro studies revealed that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
  • A specific study indicated that modifications at the C-5 position of the thiazolo[3,2-b][1,2,4]triazole significantly influenced the anticancer activity of these compounds. The presence of electron-withdrawing groups like chlorine on the aromatic ring was found to enhance cytotoxicity .
CompoundCell Line TestedIC50 (µM)
5aMDA-MB23142.5
5bHCT11664.3
5cMia-PaCa268.4

The proposed mechanism of action for these compounds includes:

  • Induction of apoptosis : Many thiazolo[3,2-b][1,2,4]triazole derivatives trigger apoptotic pathways in cancer cells.
  • Inhibition of tubulin polymerization : This action disrupts the mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of a chlorophenyl group enhances lipophilicity and possibly improves cellular uptake.
  • The pyrrolidine moiety may contribute to improved interactions with biological targets due to its flexible structure and ability to mimic natural substrates.

Case Studies

  • Case Study 1 : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activities. Among them, compounds with additional substituents on the triazole ring exhibited enhanced potency against MDA-MB231 and HCT116 cell lines .
  • Case Study 2 : A comparative study highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazoles against standard chemotherapeutic agents. The novel compounds showed lower toxicity towards normal cells while maintaining high efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-((2-chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodology : A common approach involves heterocyclic condensation reactions. For example, thiazolo-triazole derivatives are synthesized via cyclization of thioamide intermediates with hydrazine derivatives under reflux in ethanol. Key steps include:

  • Catalysis : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 solvent for heterogeneous catalysis at 70–80°C .
  • Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid to isolate the product .
    • Data Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and spectroscopic techniques (¹H NMR, IR) .

Q. How can spectroscopic data (e.g., ¹H NMR, IR) be interpreted to confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include:

  • Thiazole protons : δ 6.8–7.5 ppm (aromatic protons from 2-chlorophenyl).
  • Pyrrolidine protons : δ 2.5–3.5 ppm (N-CH₂ groups) .
    • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹), C-Cl (650–750 cm⁻¹), and C=S (1050–1250 cm⁻¹) .
    • Validation : Cross-reference experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, ADME analysis) predict the pharmacological potential of this compound?

  • Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase lanosterol for antifungal activity) .
  • Key Parameters : Analyze binding affinity (ΔG values) and hydrogen-bonding patterns with catalytic residues (e.g., His-259 in 3LD6 PDB) .
    • ADME : Employ SwissADME to predict lipophilicity (LogP), solubility (LogS), and drug-likeness (Lipinski’s Rule of Five). Compare results with reference drugs (e.g., celecoxib) .

Q. How can contradictory data in crystallographic refinement or spectroscopic analysis be resolved?

  • Crystallography : Use SHELXL for high-resolution structure refinement. Address twinning or disordered atoms via:

  • Restraints : Apply ISOR and SIMU commands for anisotropic displacement parameters .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate via CCDC deposition .
    • Spectroscopy : Reconcile NMR/IR discrepancies by repeating experiments under controlled conditions (e.g., deuterated solvents, inert atmosphere) .

Q. What strategies are effective for improving the compound’s stability during in vitro assays?

  • Storage : Store at –20°C in amber vials to prevent photodegradation.
  • Buffering : Use phosphate-buffered saline (pH 7.4) for aqueous solubility studies.
  • Stability Testing : Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.